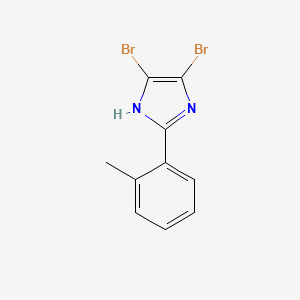

4,5-dibromo-2-(o-tolyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Br2N2 |

|---|---|

Molecular Weight |

315.99 g/mol |

IUPAC Name |

4,5-dibromo-2-(2-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H8Br2N2/c1-6-4-2-3-5-7(6)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) |

InChI Key |

QJDDBWKAQZBURC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(N2)Br)Br |

Origin of Product |

United States |

The Pivotal Role of Imidazole Heterocycles in Chemistry and Material Science

The imidazole (B134444) ring, a five-membered planar heterocycle with two nitrogen atoms, is a cornerstone of synthetic chemistry and material science. nih.govnih.govtsijournals.com First synthesized in 1858, this aromatic compound is amphoteric, meaning it can act as both an acid and a base. nih.govtsijournals.com This chemical versatility makes the imidazole nucleus a valuable synthon, or building block, for developing new drugs and functional materials. nih.govlifechemicals.com

In synthetic chemistry, the imidazole core is integral to many natural products, including the amino acid histidine and purines, which form the basis of DNA. nih.govresearchgate.net Its derivatives are synthesized through various methods, such as the Debus-Radiszewski synthesis, which involves reacting a dicarbonyl compound with an aldehyde and ammonia (B1221849). tsijournals.com The adaptability of the imidazole framework allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical properties of the resulting molecules. ijpsjournal.com This has led to its incorporation in a vast array of pharmaceuticals with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory. nih.govnih.govmdpi.com

In the realm of material science, imidazole derivatives are fundamental to the creation of advanced materials. nih.gov They are used to construct metal-organic frameworks (MOFs), which are porous materials with high thermal and chemical stability used for adsorption and catalysis. acs.org Imidazole-based compounds also serve as ionic liquids, catalysts for ester hydrolysis, and components in the synthesis of specialized polymers. lifechemicals.com The unique electronic properties conferred by the heteroatoms in the ring are harnessed in the development of organic conductors, semiconductors, and photovoltaic cells. msesupplies.com

Halogenated Imidazole Derivatives: a Gateway to Advanced Chemical Research

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the imidazole (B134444) scaffold dramatically alters the molecule's electronic properties, lipophilicity, and reactivity. This functionalization is a key strategy in advanced chemical research, particularly in the development of targeted therapeutics and novel materials.

In medicinal chemistry, halogenation is a powerful tool for enhancing the biological efficacy of imidazole-based drugs. ijpsjournal.com Halogen atoms can modulate the binding affinity of a molecule to its biological target, often leading to increased potency and selectivity. ijpsjournal.com For example, many imidazole derivatives have been developed as antifungal agents, and the presence of halogen groups can significantly increase their toxicity to fungal cells. nih.gov Research has shown that halogenated imidazole chalcones and other derivatives can act as potent anticancer agents by inhibiting key enzymes or interfering with cellular processes like DNA replication and cell wall synthesis. tsijournals.commdpi.com Furthermore, copper-catalyzed amidation of halogenated imidazoles has been developed as an efficient method to synthesize new chiral catalysts. rsc.org

The impact of halogenation extends to material science, where it influences factors like hydrophobicity and intermolecular interactions. For instance, studies on zeolitic imidazolate frameworks (ZIFs) have shown that substituting the imidazole linkers with different functional groups, including halogens, significantly affects their adsorption performance for removing pollutants from water. acs.org The steric and electronic effects of halogen atoms like bromine and chlorine can alter the interaction energies between the material and the target adsorbate. acs.org

Understanding 4,5 Dibromo 2 O Tolyl 1h Imidazole: Structure and Significance

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of the target molecule suggests several logical disconnections to identify potential starting materials. The most straightforward approach involves a two-step strategy:

Halogenation: The C-Br bonds at the 4 and 5 positions can be disconnected, leading back to the precursor 2-(o-tolyl)-1H-imidazole . This simplifies the initial target to the synthesis of the 2-substituted imidazole core.

Imidazole Ring Formation: The 2-(o-tolyl)-1H-imidazole can be further disconnected in two primary ways:

Multicomponent Approach: Breaking the ring down into three fundamental building blocks: an ammonia (B1221849) source, a 1,2-dicarbonyl compound (like glyoxal), and an aldehyde, which would be o-tolualdehyde to introduce the o-tolyl group.

Cyclocondensation Approach: Disconnecting the ring into two components, such as an α-aminoketone and an activated carboxylic acid derivative or an α-haloketone and an amidine. The key precursor for the C2-substituent would be derived from o-toluic acid, such as o-toluamidine .

This analysis indicates that a plausible forward synthesis would involve first constructing the 2-(o-tolyl)-1H-imidazole ring and then performing a regioselective dibromination.

Classical and Modern Approaches to Imidazole Ring Synthesis

The synthesis of the imidazole nucleus is a well-established field, with numerous methods that can be adapted for the creation of the 2-(o-tolyl)-1H-imidazole intermediate.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. researchgate.net This approach is valued for its atom economy and operational simplicity.

The Debus-Radziszewski imidazole synthesis is a cornerstone MCR for generating substituted imidazoles. wikipedia.org In the context of the target molecule, this reaction would involve the condensation of a 1,2-dicarbonyl (e.g., glyoxal), o-tolualdehyde, and ammonia. wikipedia.org The aldehyde provides the carbon for the C2 position, and the attached o-tolyl group is thus incorporated directly into the final ring structure. Various catalysts, including acids like HBF₄–SiO₂ or metal salts such as Zn(BF₄)₂, can be employed to promote these reactions and improve yields. rsc.org

| MCR Strategy | Reactants | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot synthesis, high atom economy. researchgate.netwikipedia.org |

| van Leusen | Aldimine, TosMIC | Forms 1,4,5-trisubstituted imidazoles through [3+2] cycloaddition. scispace.com |

| Erbium Triflate-Catalyzed | α-Azido Chalcone, Aldehyde, Aniline | Produces highly substituted imidazoles in excellent yields. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Cyclocondensation reactions build the heterocyclic ring in a more stepwise fashion from two primary components. A common route involves the reaction of an α-haloketone with an amidine. wjpsonline.com To form 2-(o-tolyl)-1H-imidazole, one could theoretically react a suitable α-haloketone with o-toluamidine. Alternatively, α-aminoketones can be cyclized with aldehydes or their derivatives to yield the imidazole scaffold. youtube.com These methods offer good control over the substitution pattern, particularly at the C2 position.

Regioselective Bromination Techniques for Imidazole Scaffolds

Once the 2-(o-tolyl)-1H-imidazole core is synthesized, the next critical step is the introduction of two bromine atoms at the C4 and C5 positions. The imidazole ring is electron-rich and highly susceptible to electrophilic substitution. Direct halogenation with molecular bromine often leads to the formation of 2,4,5-tribromoimidazole. rsc.org

To achieve selective 4,5-dibromination, the more reactive C2 position must be blocked, which is already accomplished by the presence of the o-tolyl group. With the C2 position occupied, electrophilic attack is directed to the C4 and C5 positions. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, as it can offer better regioselectivity compared to elemental bromine. rsc.org The reaction conditions, such as solvent and temperature, are crucial for controlling the extent of bromination and preventing side reactions. For instance, using a slight excess of NBS in a suitable solvent like DMF can facilitate the desired dibromination. youtube.com

| Brominating Agent | Substrate | Typical Outcome |

| Molecular Bromine (Br₂) | Imidazole | Perbromination (2,4,5-tribromoimidazole). rsc.org |

| N-Bromosuccinimide (NBS) | Imidazole | Mixture of mono-, di-, and tribromoimidazoles, controllable. rsc.org |

| N-Bromosuccinimide (NBS) | 2-Substituted Imidazole | Selective bromination at C4 and/or C5 positions. youtube.com |

This table is interactive. Click on the headers to sort.

Introduction of the o-Tolyl Moiety at the 2-Position

While classical methods often build the ring with the C2-substituent already in place, modern synthetic strategies allow for its introduction at a later stage through C-H functionalization.

Direct C-H functionalization has emerged as a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The C2-H bond of the imidazole ring is the most acidic, making it a prime target for deprotonation and subsequent coupling reactions. nih.gov

Palladium- or nickel-catalyzed cross-coupling reactions are effective for this purpose. nih.gov For example, an N-protected imidazole can be coupled directly with an aryl halide (e.g., 2-bromotoluene) in the presence of a suitable catalyst system, such as Ni(OTf)₂ with a phosphine (B1218219) ligand like dcype, and a base. nih.govrsc.org The use of a protecting group on the imidazole nitrogen, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can enhance reactivity and regioselectivity. nih.gov This approach allows for the late-stage introduction of the o-tolyl group onto a pre-existing imidazole or 4,5-dibromoimidazole scaffold, offering significant synthetic flexibility.

Cross-Coupling Strategies

The synthesis of functionalized imidazole rings often relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds. Cross-coupling reactions, particularly those mediated by palladium and copper catalysts, are powerful tools for this purpose. For the synthesis of this compound, a key cross-coupling approach would be the Suzuki-Miyaura reaction.

This methodology is a cornerstone in organic synthesis for creating C-C bonds. nih.gov In a plausible route to the target compound, a pre-existing 4,5-dibromo-1H-imidazole core could be coupled with o-tolylboronic acid at the C2 position. However, a more common and regioselective approach involves forming the 2-(o-tolyl)-1H-imidazole scaffold first, followed by bromination.

Alternatively, if starting with a 2,4,5-tribromo-1H-imidazole intermediate, a selective Suzuki-Miyaura coupling could potentially introduce the o-tolyl group at the C2 position. The success of such a reaction would depend heavily on the differential reactivity of the bromine atoms on the imidazole ring, which can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, the first-generation synthesis of a related bioactive molecule involved the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid, demonstrating the viability of this reaction on a bromo-imidazole core. thieme-connect.de

The table below outlines a representative Suzuki-Miyaura reaction for arylating a bromo-imidazole, a strategy applicable to the synthesis of related structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Indazole Scaffolds

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF |

| Reactant | Arylboronic Acid |

| Temperature | Reflux |

Data derived from studies on related N-free indazoles, which provide a model for C-C bond formation on halogenated azoles. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. unibo.it This involves using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. The synthesis of imidazole derivatives has been a fertile ground for the application of these principles. researchgate.net

Solvent-Free Reaction Systems

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which reduce volatile organic compound (VOC) emissions and simplify product purification. asianpubs.org Several studies have demonstrated the successful synthesis of substituted imidazoles under solvent-free conditions, often aided by microwave irradiation or grinding. organic-chemistry.orgnih.gov

For the synthesis of this compound, a plausible solvent-free approach would involve the one-pot condensation of an appropriate 1,2-dicarbonyl compound, o-tolualdehyde, and an ammonia source. The initial product, 2-(o-tolyl)-1H-imidazole, could then be brominated. Alternatively, direct bromination of 2-(o-tolyl)-1H-imidazole using a reagent like N-bromosuccinimide (NBS) could potentially be achieved under solvent-free or solid-state conditions.

Microwave-assisted solventless synthesis has proven effective for 4,5-disubstituted imidazoles, offering rapid reaction times and high yields. organic-chemistry.org The use of molecular iodine as a catalyst in solvent-free preparations of 1,2,4,5-tetrasubstituted imidazoles highlights another efficient and environmentally benign option. researchgate.net

Table 2: Comparison of Conventional vs. Solvent-Free Imidazole Synthesis

| Method | Key Features | Advantages |

|---|---|---|

| Conventional | Typically involves refluxing in organic solvents (e.g., ethanol, acetic acid). | Well-established procedures. |

| Solvent-Free | Reactants are mixed and heated directly, often with microwave assistance or a solid catalyst. nih.gov | Reduced waste, shorter reaction times, lower energy consumption, easier purification. asianpubs.org |

Catalytic Systems (e.g., Organocatalysis, Nanoparticle Catalysis, Deep Eutectic Solvents)

The choice of catalyst is pivotal in green synthesis, with a focus on systems that are efficient, reusable, and non-toxic.

Organocatalysis and Biocatalysts: Natural product-derived catalysts are gaining traction. For example, Syzygium cumini (Jamun) seed extract, which is acidic due to its phytochemical content, has been successfully used as a biocatalyst for the one-pot synthesis of 2,4,5-triarylimidazoles. rasayanjournal.co.in Such a catalyst could be employed in the initial condensation step to form the 2-(o-tolyl)-1H-imidazole core.

Nanoparticle Catalysis: Nanostructured catalysts offer high surface area and reactivity, often allowing for milder reaction conditions and improved yields. A novel nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide, has been reported for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the potential of advanced materials in this field. rsc.org Zeolite catalysts, such as ZSM-11, have also been used effectively for synthesizing tetrasubstituted imidazoles under solvent-free conditions, offering the advantage of reusability. nih.gov

Deep Eutectic Solvents (DES) and Ionic Liquids: While not explicitly found for this target molecule, DES and ionic liquids are recognized as green reaction media that can also possess catalytic activity. Their low volatility and tunability make them attractive alternatives to traditional organic solvents for imidazole synthesis.

The table below summarizes various green catalytic systems that have been successfully applied to the synthesis of substituted imidazoles and could be adapted for the production of this compound.

Table 3: Examples of Green Catalytic Systems for Imidazole Synthesis

| Catalyst Type | Specific Example | Reaction Type | Reference |

|---|---|---|---|

| Biocatalyst | Syzygium cumini Seed Extract | Three-component condensation | rasayanjournal.co.in |

| Zeolite | ZSM-11 | Four-component condensation | nih.gov |

| Nanostructured Molten Salt | [2,6-DMPyH]C(NO₂)₃ | Four-component condensation | rsc.org |

| Heteropoly Acid | Defective Keggin type | Four-component condensation | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by resonances in the aromatic region, attributable to the protons of the o-tolyl group, and a signal for the N-H proton of the imidazole ring. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent functional groups. The integration of these signals provides a ratio of the number of protons of each type, while the splitting patterns (multiplicity) offer insights into the neighboring protons.

A representative ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic protons (o-tolyl) |

| Data not available | Data not available | Data not available | Methyl protons (-CH₃) |

| Data not available | Data not available | Data not available | Imidazole N-H proton |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. The spectrum typically shows signals for the carbon atoms of the imidazole ring, the o-tolyl group, and the methyl group.

A summary of expected ¹³C NMR chemical shifts is provided in the table below:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Imidazole C2 |

| Data not available | Imidazole C4/C5 (brominated) |

| Data not available | Aromatic carbons (o-tolyl) |

| Data not available | Methyl carbon (-CH₃) |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in providing deeper structural insights. COSY experiments establish correlations between coupled protons, helping to delineate the spin systems within the o-tolyl group. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. These techniques are crucial for the unambiguous assignment of all proton and carbon signals, particularly for complex aromatic systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition and molecular formula (C₁₀H₈Br₂N₂). By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, further corroborating the presence of two bromine atoms in the molecule.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching and bending vibrations of the aromatic tolyl group and the imidazole ring, and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Key expected IR absorption bands are listed in the following table:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data not available | N-H Stretch | Imidazole |

| Data not available | C-H Stretch (Aromatic) | o-Tolyl, Imidazole |

| Data not available | C=C/C=N Stretch | Aromatic/Imidazole Ring |

| Data not available | C-Br Stretch | Bromine substituent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern. Analysis of this pattern allows for the calculation of the three-dimensional coordinates of every atom in the molecule, providing accurate bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's solid-state properties.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Reactivity and Mechanistic Investigations of 4,5 Dibromo 2 O Tolyl 1h Imidazole

Reactivity at the Bromine-Substituted Positions (C-4 and C-5)

The carbon-bromine bonds at the C-4 and C-5 positions of the imidazole (B134444) core are primary sites for functionalization. These positions are susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic substitution, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and halogenated imidazoles are excellent substrates for these transformations. researchgate.netacs.org The bromine atoms at C-4 and C-5 of 4,5-dibromo-2-(o-tolyl)-1H-imidazole can be sequentially or simultaneously replaced.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo-imidazole with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. yonedalabs.com For unprotected N-H imidazoles, these reactions provide efficient access to a variety of functionalized derivatives. acs.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. yonedalabs.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity, especially when attempting mono-functionalization of the dibromo compound. nih.govnih.govcore.ac.uk

Stille Coupling: The Stille reaction couples the dibromo-imidazole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of specific ligands and additives, such as copper(I) salts, can enhance the reaction rate and yield. organic-chemistry.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgresearchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Heterocycles This table is illustrative and based on reactions with analogous bromo-imidazole and other bromo-heterocycle substrates.

| Reaction Type | Catalyst (mol%) | Ligand | Base | Coupling Partner | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | PPh₃ (in catalyst) | Na₂CO₃ or K₃PO₄ | Ar-B(OH)₂ | Dioxane/H₂O | 80-110 |

| Suzuki-Miyaura | PdCl₂(dppf) (1-3%) | dppf (in catalyst) | K₂CO₃ or Cs₂CO₃ | Ar-B(OH)₂ | DMF or Toluene | 100-140 |

| Stille | Pd(PPh₃)₄ (2-5%) | PPh₃ (in catalyst) | Not always required | Ar-Sn(Bu)₃ | Toluene or THF | 90-120 |

| Stille | PdCl₂(PPh₃)₂ (3-5%) | PPh₃ (in catalyst) | LiCl (additive) | Vinyl-Sn(Bu)₃ | DMF | 80-100 |

The bromine atoms on the electron-deficient imidazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of two electronegative nitrogen atoms in the ring. ontosight.ai The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. libretexts.orgsemanticscholar.org

A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ions. The reactivity can be influenced by the presence of activating groups and the reaction conditions. For polyhalogenated heterocycles, the regioselectivity of substitution depends on the electronic properties of the ring positions. baranlab.org In many cases, substitution occurs at the most electron-deficient carbon atom. baranlab.org

Reactivity at the Imidazole Nitrogen Atoms (N-1 and N-3)

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1), which bears a hydrogen atom, and a pyridine-type nitrogen (N-3), which has a lone pair of electrons. This arrangement gives rise to important chemical properties, including tautomerism and the ability to undergo reactions like alkylation and arylation.

The N-H group of the imidazole is acidic and can be deprotonated by a base to form an imidazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles such as alkyl halides or aryl halides.

N-Alkylation: The alkylation of unsymmetrical imidazoles like this compound can lead to a mixture of two regioisomers (N-1 and N-3 alkylated products). The ratio of these products is influenced by several factors, including the steric hindrance of the substituents on the imidazole ring (C-2 and C-5 positions), the nature of the alkylating agent, and the reaction conditions (solvent, base). otago.ac.nzclockss.org Steric effects often play a significant role, with alkylation favoring the less hindered nitrogen atom. otago.ac.nz For instance, the bulky o-tolyl group at C-2 would likely direct alkylation towards the N-1 position.

N-Arylation: The formation of N-aryl bonds is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation has been developed to be highly regioselective, often favoring the less sterically hindered nitrogen atom. nih.gov These methods are compatible with a wide range of functionalized aryl bromides, chlorides, and triflates. nih.gov

Table 2: Factors Influencing Regioselectivity in N-Alkylation/Arylation of Imidazoles

| Factor | Influence on Regioselectivity | Example Outcome |

|---|---|---|

| Steric Hindrance | The reaction is favored at the less sterically hindered nitrogen atom. | A bulky substituent at C-2 directs reaction to N-1. |

| Electronic Effects | Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. | An electron-withdrawing group at C-4 can favor reaction at N-1. |

| Reaction Conditions | The choice of base, solvent, and counter-ion (in basic conditions) can alter the site of reactivity. | Using NaH in THF often provides different selectivity than K₂CO₃ in DMF. beilstein-journals.orgresearchgate.net |

| Nature of Electrophile | Bulkier alkylating or arylating agents show a greater preference for the less hindered nitrogen. | Reaction with tert-butyl bromide is more selective than with methyl iodide. |

Tautomerism: this compound exists as a mixture of two rapidly interconverting tautomers, where the proton on the nitrogen can reside on either N-1 or N-3. Due to the substitution pattern, these two tautomers are not equivalent. The equilibrium position is influenced by factors such as the electronic nature of the substituents and the solvent. rsc.orgresearchgate.net The presence of the electron-withdrawing bromine atoms and the steric and electronic influence of the o-tolyl group will determine the relative stability of each tautomer.

Acid-Base Properties: The imidazole ring is amphoteric. The pyridine-like N-3 atom is basic and can be protonated by acids. The N-H proton at the N-1 position is weakly acidic, with a pKa of approximately 14.4 for unsubstituted imidazole, making it slightly more acidic than alcohols. pearson.comreddit.com The acidity of the N-H proton in this compound is expected to be higher (lower pKa) than that of unsubstituted imidazole due to the inductive electron-withdrawing effect of the two bromine atoms, which stabilize the resulting imidazolate anion. The pKa values of N-aryl imidazolium (B1220033) salts are also influenced by the steric and electronic nature of the substituents. rsc.orgnih.gov

Reactivity of the o-Tolyl Substituent

The o-tolyl group attached at the C-2 position also possesses sites for reactivity, primarily at the aromatic ring and the benzylic methyl group.

Reactions of the Methyl Group: The methyl group is a benzylic position, which makes its C-H bonds susceptible to radical halogenation or oxidation under appropriate conditions. Furthermore, it can be deprotonated with a strong base (e.g., an organolithium reagent) to form a benzylic anion. This anion can then react with various electrophiles, allowing for the functionalization and extension of the side chain. This type of reactivity is well-documented for methyl-substituted heterocycles like picolines. nih.gov

Reactions of the Aromatic Ring: The tolyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution pattern will be directed by the existing methyl group (ortho, para-directing) and the imidazole moiety, which acts as a deactivating group. The steric hindrance from the attachment to the imidazole ring at the ortho position will also significantly influence the regiochemical outcome of such substitutions.

Side-Chain Functionalization

The primary site for side-chain functionalization is the methyl group of the o-tolyl substituent. Given its benzylic position, this methyl group would be expected to undergo radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield the corresponding bromomethyl derivative, a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the methyl group, using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid, could lead to the formation of the corresponding carboxylic acid, 2-(4,5-dibromo-1H-imidazol-2-yl)benzoic acid. This transformation would provide a handle for amide bond formation or other carboxylic acid-based derivatizations.

Aromatic Ring Functionalization

Functionalization of the aromatic rings presents several possibilities. The bromine atoms on the imidazole ring are susceptible to replacement through various cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the 4- and 5-positions of the imidazole ring. These reactions would typically involve a palladium catalyst and a suitable organoboron, organotin, or terminal alkyne coupling partner, respectively.

Electrophilic aromatic substitution on the o-tolyl ring is also a possibility. The directing effects of the methyl group (ortho-, para-directing) and the imidazole substituent would influence the regioselectivity of such reactions. Nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new functional groups onto the tolyl ring, although the steric hindrance from the adjacent imidazole ring might influence the outcome.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound would require a combination of experimental techniques (such as kinetic studies, trapping of intermediates, and spectroscopic analysis) and computational modeling.

Radical Pathways

As mentioned, side-chain bromination of the o-tolyl group would proceed through a radical chain mechanism. This would involve initiation (homolytic cleavage of the initiator), propagation (hydrogen abstraction from the methyl group by a bromine radical, followed by reaction of the resulting benzylic radical with Br2), and termination steps. The stability of the benzylic radical intermediate would be a key factor in the feasibility of this reaction.

Furthermore, radical-mediated reactions at the C-Br bonds of the imidazole ring could be envisaged. For example, reductive dehalogenation using radical-based reducing agents like tributyltin hydride could occur. The formation of an imidazol-4(5)-yl radical as an intermediate would be a key step in such a process. rsc.org

Organometallic Catalytic Cycles

The mechanism of palladium-catalyzed cross-coupling reactions at the C-Br bonds would follow a well-established catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the imidazole ring to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

The specific ligands on the palladium catalyst and the reaction conditions would play a crucial role in the efficiency and selectivity of these transformations.

Photochemical Transformations of this compound

The photochemical behavior of this compound is another area ripe for investigation. Irradiation with UV light could potentially lead to several transformations. Homolytic cleavage of the C-Br bonds is a plausible photochemical process, which would generate imidazole-based radicals. These radicals could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or coupling with other radical species.

In the presence of other aromatic compounds, photochemical arylation could be a possible outcome, analogous to the photochemical synthesis of 2-arylimidazoles from 2-iodoimidazole (B1350194) derivatives. rsc.org This would likely proceed via a radical mechanism initiated by the photolytic cleavage of the C-Br bond.

It is also conceivable that the imidazole ring itself could participate in photochemical cycloaddition reactions, although the presence of the bulky o-tolyl and bromo substituents might sterically hinder such transformations.

Computational and Theoretical Chemistry Studies of 4,5 Dibromo 2 O Tolyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying imidazole (B134444) derivatives. orientjchem.org Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net These calculations provide a theoretical framework for interpreting experimental findings and predicting molecular behavior. For many imidazole-based systems, DFT has been successfully used to analyze geometrical structures, stability, and charge delocalization. nih.gov

The electronic properties of imidazole derivatives are often investigated through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov In related imidazole compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on electron-deficient areas, indicating the sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and intramolecular interactions. nih.gov Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule. researchgate.net

Table 1: Representative Frontier Orbital Energies from DFT Studies of Imidazole Derivatives

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-imidazole derivative | -0.226 | -0.028 | 0.198 |

Note: Data is derived from studies on analogous imidazole compounds to illustrate typical values. nih.govresearchgate.net

Conformational analysis of 2-(o-tolyl)-1H-imidazole derivatives involves determining the preferred orientation of the tolyl group relative to the imidazole ring. In similar structures, such as 2-p-tolyl-4,5-dihydro-1H-imidazole, the five- and six-membered rings are nearly co-planar, with a small dihedral angle between them. nih.govnih.gov The planarity of the molecule can be influenced by steric hindrance and electronic effects from substituents.

Imidazole compounds can exist in different tautomeric forms due to the migration of a proton. researchgate.net For 4,5-dibromo-2-(o-tolyl)-1H-imidazole, prototropic tautomerism can occur, involving the movement of the hydrogen atom between the two nitrogen atoms of the imidazole ring. Quantum chemical calculations of the Gibbs free energy (G) for each tautomer can be used to determine the tautomeric equilibrium constants (K), predicting the relative stability and abundance of each form in different environments. researchgate.net The study of tautomeric equilibria is critical as different tautomers may exhibit distinct chemical and biological properties. mdpi.com

DFT calculations are widely employed to predict spectroscopic properties, including ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are often compared with experimental spectra to confirm the proposed structure of synthesized compounds. nih.govnih.gov For instance, in various imidazole derivatives, the ¹³C NMR signal for the C=N carbon in the imidazole ring appears at a characteristic downfield shift. nih.govnih.gov Theoretical calculations can help assign specific signals and understand how substituents influence the electronic environment of the nuclei. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate potential reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. Studies on related haloimidazoles have explored the migration of halogen atoms (halotropy) from a nitrogen atom to a carbon atom on the ring. csic.es Using methods like the Gaussian-4 (G4) composite method, the structures and energetics of minima and transition states for such rearrangements can be calculated. csic.es This analysis helps to determine the activation barriers for different pathways, predicting which reactions are kinetically favored. csic.es For this compound, such studies could model potential debromination reactions or other transformations involving the bromine substituents.

Intermolecular Interaction Studies (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing and supramolecular assembly of this compound are governed by various intermolecular interactions. The N-H group of the imidazole ring can act as a hydrogen bond donor, forming N-H···N hydrogen bonds with neighboring molecules, which can lead to the formation of one-dimensional chains in the crystal lattice. nih.govnih.gov Imidazole moieties are well-known for their ability to participate in hydrogen bonding. researchgate.net

Furthermore, the bromine atoms on the imidazole ring can participate in halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen atom from an adjacent molecule. researchgate.net The directionality and strength of these interactions are key factors in crystal engineering. nih.gov Studies on bromo-substituted organic compounds have characterized C-H···Br interactions as well. mdpi.com

Applications of 4,5 Dibromo 2 O Tolyl 1h Imidazole As a Ligand in Catalysis

Design Principles for Imidazole-Based Ligands

The design of imidazole-based ligands for catalysis is guided by several key principles aimed at optimizing the performance of the metal complex. The electronic properties of the imidazole (B134444) ring, which is a π-excessive system, can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. In the case of 4,5-dibromo-2-(o-tolyl)-1H-imidazole, the bromine atoms at the 4 and 5 positions act as electron-withdrawing groups, which can influence the σ-donor and π-acceptor characteristics of the ligand. This modification can impact the stability of the metal-ligand bond and the reactivity of the catalytic species.

Furthermore, the steric hindrance around the metal center is a critical factor in controlling the selectivity of a catalytic reaction. The o-tolyl group at the 2-position of the imidazole ring introduces significant steric bulk. This steric hindrance can create a specific chiral environment around the metal, which is a crucial aspect in the design of ligands for asymmetric catalysis. The interplay between these electronic and steric effects is a central theme in the rational design of new and efficient imidazole-based catalysts.

Coordination Chemistry with Transition Metals

The coordination chemistry of imidazole derivatives with transition metals is rich and varied. The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, including but not limited to palladium, copper, nickel, rhodium, and iridium. The resulting metal complexes can adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal, its oxidation state, and the nature of other coordinating ligands.

For this compound, it is anticipated that it would act as a monodentate or bidentate ligand, coordinating to the metal center through one or both of its nitrogen atoms. The electronic modifications induced by the bromine substituents and the steric constraints imposed by the o-tolyl group would influence the bond lengths and angles within the coordination sphere of the metal. These structural parameters are directly linked to the stability and reactivity of the resulting catalyst.

Application in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on well-defined molecular catalysts. Imidazole-based ligands have proven to be highly effective in this domain.

C-C Bond Forming Reactions (e.g., Hydroesterification, Arylation)

Carbon-carbon bond forming reactions are fundamental transformations in organic synthesis. Imidazole ligands have been successfully employed in various palladium-catalyzed C-C coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

C-Heteroatom Bond Forming Reactions (e.g., N-Arylation)

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of great importance in the synthesis of pharmaceuticals and fine chemicals. Copper and palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, often utilize nitrogen-based ligands. Imidazole derivatives have been shown to be effective ligands in these transformations, facilitating the coupling of amines or other nitrogen nucleophiles with aryl halides.

The N-H proton of the imidazole ring in this compound could potentially participate in the catalytic cycle or require protection depending on the reaction conditions. The electronic and steric properties of this ligand would be expected to influence the rate and efficiency of C-N bond formation.

Application in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic chemistry, aiming to produce enantiomerically pure compounds. The introduction of chirality into a ligand can be achieved in several ways, including the use of chiral substituents or the creation of atropisomeric structures.

The o-tolyl group in this compound, due to restricted rotation around the C-C bond connecting it to the imidazole ring, has the potential to create a chiral axis. If the rotation is sufficiently hindered, the molecule can exist as stable atropisomers. Such chiral imidazole-based ligands could be valuable in asymmetric transformations, where they would create a chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction. While there is no direct evidence of the application of this specific compound in asymmetric catalysis, the design principle is well-established for other biaryl-type ligands.

Role in Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. Imidazole-based ligands can be immobilized on solid supports or incorporated into the structure of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers.

The functional groups on this compound, particularly the nitrogen atoms of the imidazole ring, make it a potential candidate as an organic linker for the synthesis of novel MOFs. The bromine atoms could also serve as sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific catalytic applications. MOFs containing imidazole-based linkers have been investigated for various catalytic reactions, where the well-defined porous structure and the accessible metal sites can lead to high activity and selectivity.

Applications of 4,5 Dibromo 2 O Tolyl 1h Imidazole in Materials Science

Integration into Functional Organic Materials

The integration of 4,5-dibromo-2-(o-tolyl)-1H-imidazole into functional organic materials is largely hypothetical at present but can be inferred from the known properties of imidazole (B134444) and bromo-substituted aromatic compounds. The imidazole ring is a versatile building block in the synthesis of various functional molecules, including those with applications in medicinal chemistry and materials science. The presence of two bromine atoms on the imidazole ring provides reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex organic materials with tailored properties.

The o-tolyl group introduces a non-planar element to the molecule, which can be advantageous in the design of organic materials by preventing close packing and influencing solubility. This steric hindrance can be crucial in the development of materials for applications such as organic light-emitting diodes (OLEDs), where aggregation-induced quenching of fluorescence can be a significant issue.

Supramolecular Assembly and Self-Organization

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science. The structure of this compound is particularly amenable to forming such assemblies through a combination of halogen and hydrogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The bromine atoms in this compound can participate in halogen bonds, directing the assembly of molecules in the solid state. This is a powerful tool in crystal engineering, allowing for the design of crystalline materials with specific packing arrangements and, consequently, desired physical properties. For instance, in related brominated organic compounds, halogen bonds have been shown to influence crystal packing, leading to materials with interesting optical or electronic properties. While no specific crystal structure of this compound is publicly available, the principles of halogen bonding suggest its potential to form predictable and robust supramolecular architectures.

The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows this compound to form intermolecular hydrogen bonds, leading to the creation of one-, two-, or three-dimensional networks. In the crystal structure of a related compound, 2-p-tolyl-4,5-dihydro-1H-imidazole, molecules are linked into one-dimensional chains through N-H···N hydrogen bonds. nih.gov Similar hydrogen bonding patterns can be anticipated for this compound, which, in concert with halogen bonding, would provide a versatile platform for the design of complex supramolecular materials.

Development of Optoelectronic Materials

Imidazole derivatives have been investigated for their potential in optoelectronic applications, including as components of OLEDs and fluorescent sensors. The core structure of this compound could serve as a scaffold for the development of new optoelectronic materials. The electronic properties of the imidazole ring can be tuned by the introduction of substituents, and the bromine atoms offer a route to further modify the molecule's electronic structure and photophysical properties.

While there is no direct data on the optoelectronic properties of this compound, studies on other substituted imidazoles suggest that this class of compounds can exhibit interesting fluorescence and charge-transport characteristics. For example, some tetrasubstituted imidazole derivatives have been shown to have potential applications in light-emitting devices. researchgate.net The development of optoelectronic materials based on this compound would likely involve chemical modification to enhance its luminescent and charge-carrying capabilities.

Polymer Chemistry Applications

In polymer chemistry, monomers containing specific functional groups are used to build polymers with desired properties. The this compound molecule, with its two reactive bromine atoms, could potentially serve as a monomer or a cross-linking agent in the synthesis of novel polymers. For instance, through polycondensation reactions, it could be incorporated into the backbone of a polymer, imparting the properties of the imidazole and tolyl groups to the resulting material.

Imidazole-containing polymers have been explored for a variety of applications, including as proton conductors, catalysts, and smart materials. While there are no specific reports on the use of this compound in polymer synthesis, its structure suggests that it could be a valuable building block for creating polymers with unique thermal, mechanical, and electronic properties.

Role as a Chemical Probe in Advanced Materials Systems

The imidazole moiety is known to coordinate with metal ions, and this property can be exploited in the design of chemical sensors. A fluorescent imidazole-based compound, for example, could exhibit a change in its emission spectrum upon binding to a specific metal ion, allowing for its detection. The this compound could be functionalized to create such a chemical probe.

While no studies have specifically utilized this compound as a chemical probe, the general principles of sensor design suggest its potential in this area. The tolyl group could be modified to enhance selectivity, and the imidazole core provides the necessary binding site for target analytes. The development of such probes would be a promising avenue for future research in the field of advanced materials systems.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted imidazoles is a mature field, yet there is a continuous drive towards more efficient, sustainable, and versatile methods. Future research into the synthesis of 4,5-dibromo-2-(o-tolyl)-1H-imidazole is expected to focus on overcoming the limitations of traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Key emerging directions include:

One-Pot, Multi-Component Reactions (MCRs): The development of catalytic one-pot, four-component reactions represents a significant advancement in synthesizing tetrasubstituted imidazoles. researchgate.netdoi.org These methods offer advantages such as reduced reaction times, lower energy consumption, and simplified purification processes. researchgate.net Future work could adapt these MCRs for the specific synthesis of this compound, potentially by reacting a glyoxal (B1671930) equivalent, o-tolualdehyde, ammonia (B1221849), and a bromine source under the influence of a novel catalyst.

Heterogeneous Catalysis: The use of solid-supported catalysts is gaining traction due to their ease of recovery and recyclability, aligning with the principles of green chemistry. doi.org Research into novel heterogeneous catalysts, such as functionalized mesoporous silica (B1680970) or metal-organic frameworks (MOFs), could provide highly efficient and selective pathways to the target molecule and its derivatives.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. Translating the synthesis of this compound to a flow process could enable higher yields and purity while minimizing solvent usage and waste generation.

Direct C-H Bromination: Exploring late-stage C-H functionalization of a pre-formed 2-(o-tolyl)-1H-imidazole core is a highly attractive and atom-economical strategy. Developing selective catalytic systems for the direct bromination of the C4 and C5 positions would represent a significant step forward in sustainable synthesis.

Exploration of Unconventional Reactivity and Functionalization

The bromine atoms at the C4 and C5 positions of this compound are prime handles for subsequent chemical transformations, making the molecule a versatile building block. Future research will likely move beyond conventional substitution reactions to explore more novel and unconventional reactivity patterns.

Potential areas of exploration include:

Transition-Metal-Catalyzed Cross-Coupling: The C-Br bonds are ideal for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could focus on developing regioselective coupling methods to sequentially functionalize the C4 and C5 positions, thereby creating complex, sterically hindered imidazole (B134444) derivatives that are otherwise difficult to access.

Lithiation and Halogen-Dance Reactions: Investigating the behavior of the compound under strong base conditions could reveal interesting reactivity, such as selective lithiation or "halogen-dance" rearrangements, providing pathways to uniquely substituted isomers.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reaction pathways for the functionalization of the C-Br bonds under mild conditions, enabling the introduction of functional groups that are incompatible with traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the dibrominated imidazole ring under various energetic conditions (e.g., thermal, photochemical) could lead to the discovery of novel rearrangement or ring-opening reactions, yielding entirely new heterocyclic scaffolds.

Advanced Materials Design and Fabrication Utilizing the Imidazole Core

The imidazole core is a privileged structure in materials science, finding use in applications ranging from organic electronics to proton-conducting membranes. rsc.orgresearchgate.net The specific electronic and steric properties of this compound make it an intriguing candidate for the design of next-generation materials.

Emerging research directions in this area include:

Organic Electronics: The electron-withdrawing nature of the bromine atoms and the tunable electronics of the imidazole ring could be exploited in the design of novel hole-transporting materials (HTMs) or host materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The o-tolyl group can influence molecular packing and solubility, which are critical for device performance.

Proton Conductors: Imidazole-based systems are excellent candidates for anhydrous proton conductors in high-temperature fuel cells. researchgate.netnih.gov The this compound could be incorporated into porous frameworks like MOFs or covalent organic frameworks (COFs), where the imidazole acts as a proton carrier. The substituents could be used to fine-tune the acidity and hydrogen-bonding network within the material. researchgate.net

Ionic Liquids (ILs): N-functionalization of the imidazole core can lead to the formation of ionic liquids. The bulky and halogenated nature of the this compound cation could result in ILs with unique properties, such as tailored viscosity, thermal stability, and gas separation capabilities. mdpi.commdpi.com

Sensors and Molecular Recognition: The imidazole core can participate in hydrogen bonding and π-π stacking interactions. By incorporating this unit into larger supramolecular structures, it could be used to develop chemosensors for specific analytes, where binding events are signaled by changes in optical or electrochemical properties.

Computational-Experimental Synergy in Understanding and Predicting Properties

The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research. nih.gov This synergistic approach can accelerate the discovery process by providing deep insights into molecular properties and reaction mechanisms, thereby guiding experimental design. For this compound, this synergy will be crucial for unlocking its full potential.

Future research will likely involve:

DFT Calculations for Property Prediction: Density Functional Theory (DFT) can be used to predict a wide range of properties, including electronic structure (HOMO-LUMO energies), molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netnih.govresearchgate.net These calculations can guide the rational design of derivatives with tailored optoelectronic properties for materials applications.

Modeling Reaction Mechanisms: Computational studies can elucidate the transition states and reaction pathways for the synthesis and functionalization of the molecule. This understanding can help in optimizing reaction conditions and predicting the regioselectivity of reactions, such as selective cross-coupling at the C4 or C5 position.

Molecular Docking and Dynamics: In the context of materials science, molecular dynamics simulations can predict how molecules of this compound will pack in the solid state or interact with other components in a composite material. researchgate.net This is vital for designing materials with desired bulk properties, such as charge mobility or proton conductivity.

Data-Driven Discovery: As more experimental and computational data on substituted imidazoles become available, machine learning models can be trained to predict the properties and reactivity of new, unexplored derivatives like this compound. This data-driven approach can significantly accelerate the identification of promising candidates for specific applications.

Q & A

Q. What are the common synthetic routes for preparing 4,5-dibromo-2-(o-tolyl)-1H-imidazole, and what factors influence regioselectivity during bromination?

Answer: The synthesis typically involves bromination of a pre-functionalized imidazole precursor. For example, bromine in acetone under modified Ortoleva-King conditions has been used to introduce bromine atoms at the 4,5-positions of imidazole derivatives . Regioselectivity is influenced by steric and electronic effects: electron-donating substituents (e.g., methyl groups) on the imidazole ring can direct bromination to specific positions. Reaction temperature (e.g., 303 K) and stoichiometric control (1 equivalent of Br₂) are critical to avoid over-bromination . Pre-functionalization of the 2-position with an o-tolyl group may further guide regioselectivity via steric hindrance.

Q. How is X-ray crystallography applied to determine the molecular structure and hydrogen bonding patterns of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation (e.g., from MeOH/CHCl₃ mixtures), and data are collected using Mo/Kα radiation. SHELXL refines the structure, while ORTEP-III generates thermal ellipsoid diagrams . Hydrogen bonding (e.g., N–H⋯Br interactions) and weak C–H⋯Br contacts are analyzed using graph set notation to describe crystal packing . Software like Mercury or PLATON can visualize intermolecular interactions and quantify bond distances/angles .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic data for this compound derivatives?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-311++G(d,p)) to assign conformers .

- Validate crystallographic data using Hirshfeld surface analysis to confirm hydrogen bonding motifs .

- Cross-reference with solid-state NMR if crystal disorder is suspected .

Q. How can hydrogen bonding and graph set analysis predict crystal packing and stability of this compound derivatives?

Q. What strategies assess the pharmacological potential of this compound derivatives, considering structural analogs?

Answer:

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using analogs like 4,5-diphenylimidazoles as reference .

- In vitro assays : Test antimicrobial activity via MIC assays or cytotoxicity using MTT on cancer cell lines. Compare with halogenated analogs (e.g., 4,5-dibromo-1,2-dimethylimidazolium bromide, which shows bioactivity ).

- SAR studies : Modify substituents (e.g., o-tolyl vs. p-chlorophenyl) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.